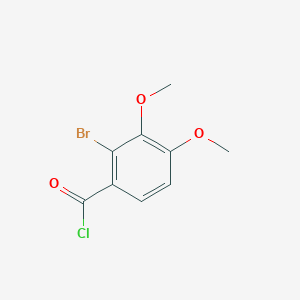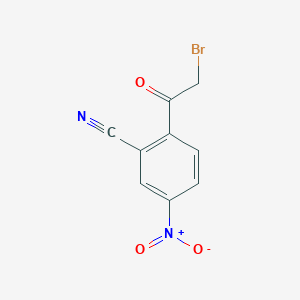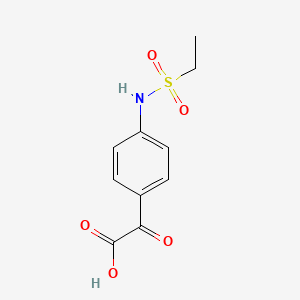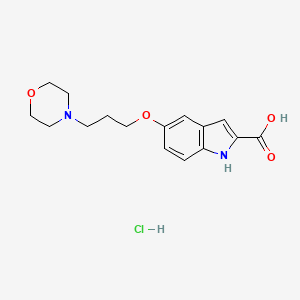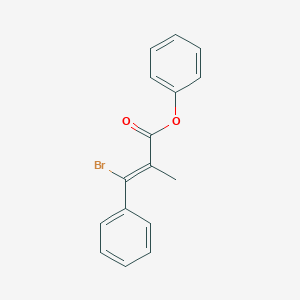
Phenyl 3-bromo-2-methyl-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylate, characterized by the presence of a bromine atom and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .
Comparación Con Compuestos Similares
Methyl 2-bromo-3-phenylacrylate: Similar in structure but lacks the methyl group at the 2-position.
Phenacyl Bromide: Another brominated compound used in organic synthesis, but with different reactivity and applications.
Uniqueness: Phenyl 3-bromo-2-methyl-3-phenylacrylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and phenyl groups makes it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C16H13BrO2 |
|---|---|
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12- |
Clave InChI |
MSXIDSPFRKJUQX-QINSGFPZSA-N |
SMILES isomérico |
C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2 |
SMILES canónico |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


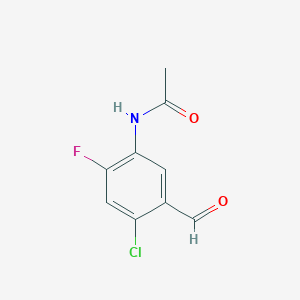
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
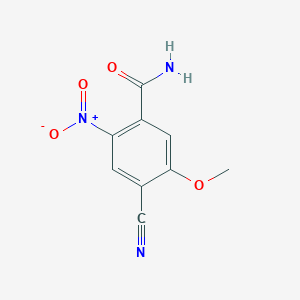
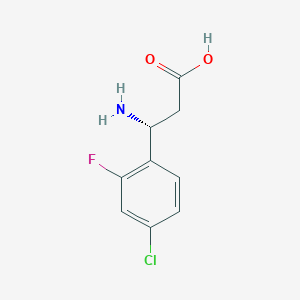
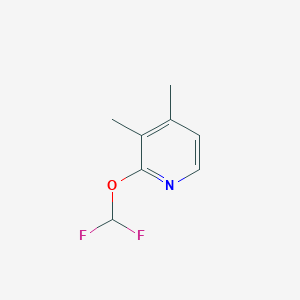
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)

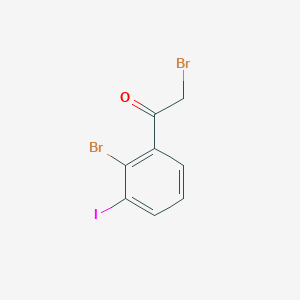
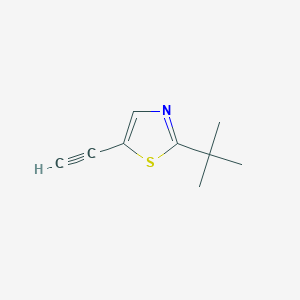
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
